molecular formula C15H21N3O B15051107 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B15051107
M. Wt: 259.35 g/mol
InChI Key: TVNVLURGWWUNKP-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and a methoxyphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-(3-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methoxyphenyl group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H21N3O/c1-12-14(11-17-18(12)2)10-16-8-7-13-5-4-6-15(9-13)19-3/h4-6,9,11,16H,7-8,10H2,1-3H3

InChI Key

TVNVLURGWWUNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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